molecular formula C10H12BrN B11797919 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No.: B11797919
M. Wt: 226.11 g/mol
InChI Key: FDBDZUQQRIOOPT-UHFFFAOYSA-N
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Description

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with the molecular formula C10H12BrN. It is a derivative of cyclohepta[b]pyridine, characterized by the presence of a bromine atom at the 3-position and a partially saturated seven-membered ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves the bromination of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. One common method is the reaction of the parent compound with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 3-position can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and the ability to form halogen bonds. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

InChI

InChI=1S/C10H12BrN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2

InChI Key

FDBDZUQQRIOOPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)Br

Origin of Product

United States

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